molecular formula C15H20N2O4 B1511867 Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B1511867
M. Wt: 292.33 g/mol
InChI Key: RUUHVGIVFPCAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H20N2O4/c1-20-14(18)11-16-7-9-17(10-8-16)15(19)21-12-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3

InChI Key

RUUHVGIVFPCAHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl piperazine-1-carboxylate (0.5 g, 2.270 mmol) and TEA (0.949 mL, 6.81 mmol) in THF (10 mL) was added methyl 2-bromoacetate (0.230 mL, 2.497 mmol) dropwise. The reaction was stirred at 65° C. After 1 hour, the reaction mixture was concentrated, and the residue was partitioned between EtOAc and saturated aqueous NaHCO3. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated to generate benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate as a clear oil (0.61 g, 92% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.949 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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